molecular formula C29H18ClNO6 B15151323 2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate

2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B15151323
M. Wt: 511.9 g/mol
InChI Key: SOYATLDKJWGKIF-UHFFFAOYSA-N
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Description

2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their wide range of biological activities and are often used in the development of new therapeutic agents . This compound, with its unique combination of furan, phenyl, and quinoline moieties, holds potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of 2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These methods can be adapted to introduce the furan and phenyl groups at specific positions on the quinoline ring. Industrial production methods often utilize microwave irradiation and palladium-catalyzed cross-coupling reactions to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The quinoline moiety is known to inhibit enzymes like lysozyme and β-glucuronidase, which are involved in inflammatory processes . The furan and phenyl groups may enhance the compound’s binding affinity to these enzymes, leading to increased biological activity. Additionally, the compound may interfere with DNA replication and protein synthesis in bacterial and cancer cells, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar compounds to 2-[4-(FURAN-2-CARBONYLOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXYLATE include other quinoline derivatives such as:

Properties

Molecular Formula

C29H18ClNO6

Molecular Weight

511.9 g/mol

IUPAC Name

[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C29H18ClNO6/c30-20-11-7-18(8-12-20)25-16-23(22-4-1-2-5-24(22)31-25)28(33)36-17-26(32)19-9-13-21(14-10-19)37-29(34)27-6-3-15-35-27/h1-16H,17H2

InChI Key

SOYATLDKJWGKIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)OC(=O)C5=CC=CO5

Origin of Product

United States

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